![molecular formula C16H16N2O B2449887 1-(3-phenoxypropyl)-1H-benzo[d]imidazole CAS No. 369397-72-8](/img/structure/B2449887.png)

1-(3-phenoxypropyl)-1H-benzo[d]imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

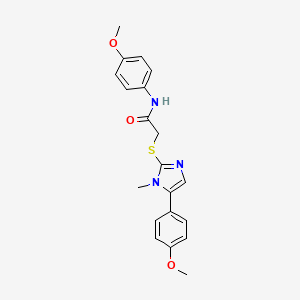

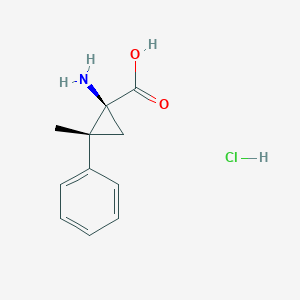

“1-(3-Phenoxypropyl)-1H-imidazole” is a compound with the CAS Number: 62838-60-2 and a molecular weight of 202.26 . It is a colorless to brown liquid . Imidazole, a component of this compound, is a planar 5-membered ring that exists in two equivalent tautomeric forms .

Synthesis Analysis

The synthesis of imidazoles has been a topic of significant research. For example, Wu and co-workers used an iron catalyst to promote the reaction between amidoximes and enones . Heating the reagents at 120 °C in the presence of the metal catalyst and iodine afforded imidazole in good to excellent yields .Molecular Structure Analysis

The molecular structure of “1-(3-Phenoxypropyl)-1H-imidazole” is based on the imidazole ring, which is a planar 5-membered ring . This ring is highly polar, as evidenced by its electric dipole moment of 3.67 D, and is highly soluble in water .Physical And Chemical Properties Analysis

“1-(3-Phenoxypropyl)-1H-imidazole” is a colorless to brown liquid . It has a molecular weight of 202.26 . Imidazole, a component of this compound, is highly polar and soluble in water .科学的研究の応用

Pharmaceuticals and Drug Development

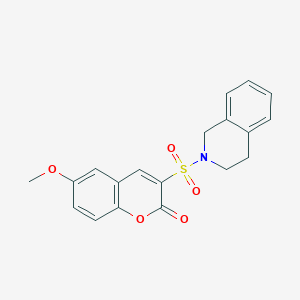

1-(3-Phenoxypropyl)-1H-benzo[d]imidazole is a compound of interest in the pharmaceutical industry due to its potential therapeutic properties. Research has shown that benzimidazole derivatives can exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . This makes it a promising candidate for the development of new drugs targeting various diseases.

Antimicrobial Agents

Benzimidazole derivatives, including 1-(3-phenoxypropyl)-1H-benzo[d]imidazole, have been studied for their antimicrobial properties. These compounds have shown effectiveness against a variety of bacterial and fungal strains, making them potential candidates for the development of new antimicrobial agents . This is particularly important in the context of rising antibiotic resistance.

Antiviral Research

The structure of 1-(3-phenoxypropyl)-1H-benzo[d]imidazole lends itself to antiviral research. Benzimidazole derivatives have been investigated for their ability to inhibit the replication of viruses, including those responsible for diseases such as hepatitis and influenza . This compound could be explored further for its potential to contribute to antiviral therapies.

Cancer Research

In cancer research, benzimidazole derivatives have shown promise as anticancer agents. Studies have indicated that these compounds can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth . 1-(3-phenoxypropyl)-1H-benzo[d]imidazole could be a valuable addition to the arsenal of compounds being investigated for cancer treatment.

Agricultural Applications

Beyond human health, 1-(3-phenoxypropyl)-1H-benzo[d]imidazole has potential applications in agriculture. Benzimidazole derivatives are known for their fungicidal properties and are used to protect crops from fungal infections . This compound could be developed into new fungicides to enhance crop protection and yield.

Environmental Science

Finally, 1-(3-phenoxypropyl)-1H-benzo[d]imidazole has potential applications in environmental science. Benzimidazole derivatives can be used in the detection and removal of pollutants from the environment. This compound could be part of new technologies aimed at monitoring and mitigating environmental contamination.

Source Source Source Source Source : Source : Source : Source

Safety and Hazards

将来の方向性

Imidazole and benzimidazole rings are key components to functional molecules that are used in a variety of applications. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .

作用機序

Target of Action

Imidazole derivatives are known to interact with a variety of targets, including enzymes and receptors, and play crucial roles in various biological processes .

Mode of Action

Imidazole derivatives are generally known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking, due to the presence of the imidazole ring .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biochemical pathways, including those related to the synthesis of functional molecules .

Result of Action

Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antifungal, and anticancer activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of imidazole derivatives .

特性

IUPAC Name |

1-(3-phenoxypropyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-2-7-14(8-3-1)19-12-6-11-18-13-17-15-9-4-5-10-16(15)18/h1-5,7-10,13H,6,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZLNVHHXVVOLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCN2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-phenoxypropyl)-1H-benzo[d]imidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-2-[2-(2-propynylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2449806.png)

![1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2449811.png)

![2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2449814.png)

![N-(2-chlorophenyl)-2-[[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2449816.png)

![3-(2,4-dimethoxyphenyl)-1-(3,3-dimethyl-2-oxobutyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2449819.png)

![N-[[4-(2,2-Dimethyl-1,4-oxazepane-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2449821.png)

![4-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2449823.png)

![11-(Pyridin-4-yl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol](/img/structure/B2449826.png)